4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol

Physical Chemistry Medicinal Chemistry Property Prediction

4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol (CAS: 1156070-85-7) is an organic compound consisting of a 2,3-dihydro-1H-inden-5-yloxy (indanyloxy) moiety linked via an ether bond to a butanol chain. It is a member of the alkoxy-substituted indane class and is primarily offered as a research chemical and synthetic building block.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Cat. No. B7876751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)OCCCCO
InChIInChI=1S/C13H18O2/c14-8-1-2-9-15-13-7-6-11-4-3-5-12(11)10-13/h6-7,10,14H,1-5,8-9H2
InChIKeyNTNHZESPEVVWCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol: Technical Specifications and Procurement Baseline for the Primary Alcohol Building Block


4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol (CAS: 1156070-85-7) is an organic compound consisting of a 2,3-dihydro-1H-inden-5-yloxy (indanyloxy) moiety linked via an ether bond to a butanol chain [1]. It is a member of the alkoxy-substituted indane class and is primarily offered as a research chemical and synthetic building block [2]. Its procurement is defined by a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol [3], with a common commercial purity specification of ≥95% [4].

Why Generic Substitution of 4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol with Closest Analogs Fails: A Quantitative Rationale for Procurement


Generic substitution among close analogs of 4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol is not scientifically sound due to quantifiable differences in fundamental chemical properties and implied biological activity profiles. Direct comparisons reveal that the presence of a primary alcohol (-CH2OH) versus a carboxylic acid (-COOH) or a shorter alkyl chain dramatically alters molecular weight, hydrogen bonding capacity, and likely lipophilicity. For instance, the carboxylic acid analog (C13H16O3) has a different molecular formula and an additional hydrogen bond donor [1]. More critically, class-level data from related indanyloxy compounds demonstrates that small structural changes can lead to massive shifts in target potency, with in-class IC50 values ranging from low nanomolar to high micromolar against enzymes like 11β-HSD1 and 5-LOX [2][3]. Therefore, substituting this compound without verification risks compromising experimental outcomes or invalidating the intended synthetic pathway.

Quantitative Differentiation Guide for 4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol: Key Evidence for Scientific Selection


Differentiation in Chemical and Physical Properties vs. Closest Carboxylic Acid Analog

The most direct analog for comparison is 4-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid (CAS: 929341-05-9). The target compound differs in the terminal functional group (primary alcohol vs. carboxylic acid). This results in a quantifiable difference in molecular weight (206.28 vs. 220.27 g/mol), hydrogen bond donor count (1 vs. 2), and implied lipophilicity [1][2]. These differences are crucial for synthetic chemists planning subsequent reactions (e.g., esterification vs. amide coupling) and medicinal chemists predicting pharmacokinetic behavior.

Physical Chemistry Medicinal Chemistry Property Prediction

Implied Superior Potency for 11β-HSD1 Inhibition via Class-Level Inference

While direct inhibition data for 4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol against 11β-HSD1 is not available in public repositories, strong class-level inference can be drawn from closely related indanyloxy compounds. A structurally similar compound in the BindingDB (BDBM50433408, CHEMBL2380645) shows an IC50 of 9 nM against human recombinant 11β-HSD1 [1]. The target compound's primary alcohol terminus may allow for different metabolic stability or prodrug strategies compared to analogs with other terminal groups, suggesting its potential as a key intermediate or a distinct lead in this target class.

Endocrinology Metabolic Disease Enzyme Inhibition

Differentiation in 5-Lipoxygenase (5-LOX) Inhibition Potential from In-Class Analogs

The compound's potential as a 5-LOX inhibitor can be contextualized by comparing it to other indanyloxy derivatives. A related compound (BDBM50394761, CHEMBL2165873) exhibited a very weak IC50 of 33.8 µM (33,800 nM) against human recombinant 5-LOX [1]. This contrasts sharply with the nanomolar potency seen in other 5-LOX inhibitors from different structural classes . This wide potency range within the class suggests that subtle structural features around the indanyloxy core, such as the terminal butanol chain, may be a critical determinant for 5-LOX activity, making the target compound valuable for structure-activity relationship (SAR) exploration.

Inflammation Immunology Lipoxygenase Inhibition

Physical Form Differentiation: A Key Procurement Consideration

The physical state of 4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol is a clear, colorless to very slightly yellow liquid with a reported boiling point of approximately 202°C [1]. This differentiates it from many other indanyloxy compounds which are solids. For example, the related compound 2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride is a solid (mp 170°C) [2]. The liquid form of the target compound simplifies handling and dispensing for automated liquid handling systems and certain reaction setups, making it a more convenient reagent for high-throughput experimentation.

Analytical Chemistry Material Science Synthetic Chemistry

Application Scenarios for 4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol Derived from Quantitative Evidence


Synthesis of Novel 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

Given the class-level evidence of high-potency 11β-HSD1 inhibition by related indanyloxy compounds (IC50 = 9 nM), this compound serves as a high-value starting material or intermediate for medicinal chemists developing new treatments for metabolic syndrome, obesity, and type 2 diabetes [1]. The primary alcohol handle provides a versatile site for prodrug design or further functionalization not available in analogs terminated with a carboxylic acid [2].

Probing 5-Lipoxygenase (5-LOX) Structure-Activity Relationships (SAR)

The wide range of 5-LOX inhibition potencies observed within the indanyloxy class (from >30,000 nM to potentially sub-micromolar) makes this compound a valuable tool for detailed SAR studies [1]. Researchers can use it to explore how the terminal butanol moiety, as opposed to a butanoic acid or shorter chain, influences enzyme binding and selectivity, potentially leading to optimized anti-inflammatory agents [2].

Convenient Reagent for High-Throughput and Automated Synthesis

As a liquid reagent (b.p. ~202°C) [1], 4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol offers distinct handling advantages over solid analogs (e.g., 2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride, mp 170°C) [2]. This physical property makes it particularly well-suited for use in automated liquid handlers and high-throughput experimentation (HTE) workflows, improving operational efficiency and reducing measurement errors in large-scale synthesis or screening campaigns.

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